molecular formula C12H9N3O3S B11680433 (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11680433
M. Wt: 275.29 g/mol
InChI Key: XLIKLFLTCXHQKN-USXIXMCRSA-N
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Description

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a nitrophenyl group and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with their metabolic pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its interaction with enzymes involved in cancer cell metabolism can inhibit cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one stands out due to its unique combination of a nitrophenyl group and a thioxoimidazolidinone core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H9N3O3S/c16-11-9(13-12(19)14-11)6-3-5-8-4-1-2-7-10(8)15(17)18/h1-7H,(H2,13,14,16,19)/b5-3+,9-6+

InChI Key

XLIKLFLTCXHQKN-USXIXMCRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C/2\C(=O)NC(=S)N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=S)N2)[N+](=O)[O-]

Origin of Product

United States

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